molecular formula C5H6O2 B1585297 4-Methyl-2(5H)-furanone CAS No. 6124-79-4

4-Methyl-2(5H)-furanone

Cat. No. B1585297
CAS RN: 6124-79-4
M. Wt: 98.1 g/mol
InChI Key: ZZEYQBNQZKUWKY-UHFFFAOYSA-N
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Description

4-Methyl-2(5H)-furanone, also known as 4-Methyl-2-butenoic acid, γ-lactone , is an organic compound. It is a member of the furanone family, which are heterocyclic compounds with a furan ring .


Synthesis Analysis

While specific synthesis methods for 4-Methyl-2(5H)-furanone were not found, similar compounds have been synthesized through various reactions. For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2(5H)-furanone consists of a five-membered furan ring with a ketone and a methyl group attached . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

  • Synthesis and Reactivity : 4-Methyl-2(5H)-furanone has been used in the synthesis of various chemical compounds. For example, a study demonstrated its use in the conjugate addition reactions of thioacids and other compounds, leading to the preparation of new 4-thio-4,5-dihydro-2(3H)-furanones (Busqué et al., 2004). Another study explored its role in the synthesis of strigolactones, important in the germination of seeds of parasitic weeds (Malik et al., 2010).

  • Decomposition and Photolysis : The thermal decomposition reactions of 2(3H) and 2(5H) furanones, including 4-methyl variants, have been studied. These studies include theoretical calculations of the barriers, reaction enthalpies, and properties of intermediate species (Würmel et al., 2015).

  • Flavor and Aroma in Food : 4-Methyl-2(5H)-furanone and its derivatives are found in various foodstuffs, contributing to flavor and aroma. These compounds are formed as a result of Maillard reactions during cooking and are also found in fruits like strawberries and pineapples. They have been studied for their role in the flavor of soy sauce, beer, and other fermented products (Slaughter, 2007).

  • Synthetic Applications : Several studies have focused on the synthesis of different derivatives of 4-Methyl-2(5H)-furanone for various applications. For instance, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a flavor compound, was investigated, highlighting the influence of bases on its production (Tian et al., 2009). Another study presented an efficient method for synthesizing a seed germination inhibitor, 3,4,5-trimethyl-2(5H)-furanone (Surmont et al., 2010).

  • Biological Functions and Effects : Research has revealed the role of furanones, including 4-Methyl-2(5H)-furanone, in biological systems. For example, furanones like 5-methyl-4-hydroxy-3(2H)-furanone act as pheromones in certain insects and have antimicrobial properties. They are also involved in plant defense mechanisms against bacteria (Schwab, 2013).

  • Mutagenic Effects : Some derivatives of 4-Methyl-2(5H)-furanone have been studied for their mutagenic effects. These studies are crucial in understanding the potential risks associated with these compounds in various environments, including their presence in treated water (Lalonde et al., 1997).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methyl-2-pentenal, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEYQBNQZKUWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210148
Record name 2(5H)-Furanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2(5H)-furanone

CAS RN

6124-79-4
Record name 2(5H)-Furanone, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006124794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2(5H)-furanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
453
Citations
I Blank, P Schieberle, W Grosch - Progress in flavour precursor …, 1993 - researchgate.net
2 (5H)-furanone (EHMF). The method was applied LO fenugreek seeds, lovage, seasonings and soya sauce revealing that sotolone contributes more to the" hydrolyzed vegetable …
Number of citations: 63 www.researchgate.net
HY Tian, H Zhang, B Sun - Flavour and fragrance journal, 2009 - Wiley Online Library
5‐Ethyl‐3‐hydroxy‐4‐methyl‐2(5H)‐furanone has a sweet, maple, caramel odour and is an important flavour compound. It was synthesized starting from diethyl oxalate through the …
Number of citations: 3 onlinelibrary.wiley.com
I Lanfermann, U Krings, S Schopp… - Flavour and Fragrance …, 2014 - Wiley Online Library
Sotolon (3‐hydroxy‐4,5‐dimethyl‐2(5H)‐furanone) imparts a strong seasoning odour reminiscent of meat broth. Previous work indicated a formation via l‐4‐hydroxyisoleucine in …
Number of citations: 14 onlinelibrary.wiley.com
RT LaLonde, L Bu, A Henwood… - Chemical research in …, 1997 - ACS Publications
The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a starting point for the synthesis of several bromine and mixed halogen analogues of the potent water mutagen 3-chloro-4-(…
Number of citations: 54 pubs.acs.org
BL Feringa, B De Lange… - The Journal of Organic …, 1989 - ACS Publications
more 4a serves as a chiral maleic anhydride analogue in asymmetric Diels-Alder reactions withvirtually complete ir-face selectivity with a variety of dienes. 78 In view of the expectation …
Number of citations: 119 pubs.acs.org
I Blank, J Lin, R Fumeaux, DH Welti… - Journal of Agricultural …, 1996 - ACS Publications
The proposed formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-l-isoleucine (1) and the corresponding lactone 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-…
Number of citations: 69 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 12 …
Number of citations: 4 efsa.onlinelibrary.wiley.com
A Hashem, E Kleinpeter - Advances in Heterocyclic Chemistry, 2001 - books.google.com
Furanones, previously named butenolides, are classified into three main types: the 2 (3H)-1, 2 (5H)-2, and the 3 (2H)-furanones 3 (76CRV625). Of these, the 2 (5H)-furanones 2 are …
Number of citations: 43 books.google.com
F Podebrad, M Heil, S Reichert, A Mosandl… - Journal of inherited …, 1999 - Springer
Maple syrup urine disease is an autosomal recessive inherited disorder of branched-chain amino acid metabolism due to deficiency of the branched-chain α-keto acid dehydrogenase …
Number of citations: 90 link.springer.com
A Nakahashi, Y Yaguchi, N Miura… - Journal of natural …, 2011 - ACS Publications
Sotolon (1) and maple furanone (2) are naturally occurring chiral furanones. These 5-substituted-2(5H)-furanones are industrially significant aroma compounds due to their …
Number of citations: 49 pubs.acs.org

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